1-Ethynyl-2,4-dinitro-benzene
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Overview
Description
1-Ethynyl-2,4-dinitro-benzene is an organic compound with the molecular formula C8H4N2O4 It is characterized by the presence of an ethynyl group and two nitro groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2,4-dinitro-benzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Nitration: Benzene is nitrated to form 1,3-dinitrobenzene.
Ethynylation: The nitro groups direct the ethynylation to the ortho and para positions, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and ethynylation processes under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to optimize the reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-2,4-dinitro-benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carboxylic acids.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in hydrochloric acid (HCl).
Substitution: Sodium ethoxide (NaOEt) in ethanol or other nucleophiles under basic conditions.
Major Products:
Oxidation: Formation of 2,4-dinitrobenzoic acid.
Reduction: Formation of 2,4-diaminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-2,4-dinitro-benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,4-dinitro-benzene involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the ethynyl group can undergo addition reactions with nucleophiles. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
- 1-Ethynyl-3,5-dinitro-benzene
- 1-Ethynyl-2,6-dinitro-benzene
- 1-Ethynyl-4-nitro-benzene
Comparison: 1-Ethynyl-2,4-dinitro-benzene is unique due to the specific positioning of the nitro groups, which influences its reactivity and chemical properties. Compared to its isomers, it may exhibit different reactivity patterns in electrophilic and nucleophilic substitution reactions, as well as in redox processes. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
1-ethynyl-2,4-dinitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h1,3-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLBEERDNJMUIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345624 |
Source
|
Record name | 1-Ethynyl-2,4-dinitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-61-8 |
Source
|
Record name | 1-Ethynyl-2,4-dinitro-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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